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Compound of Interest

Compound Name: 2-Fluoro-4-methylpyridine

Cat. No.: B058000

Spectroscopic Data for 2-Fluoro-4-
methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
compound 2-Fluoro-4-methylpyridine (CAS No: 461-87-0). The nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) data presented herein are essential for the
structural elucidation, identification, and quality control of this important fluorinated pyridine
derivative, which serves as a valuable building block in medicinal chemistry and materials
science.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from *H NMR, 13C NMR, FT-
IR, and Mass Spectrometry analyses of 2-Fluoro-4-methylpyridine.

Table 1: *"H NMR Spectroscopic Data
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Chemical Shift (8) ppm Multiplicity Assighment

Data not publicly available

Data not publicly available

Data not publicly available

Data not publicly available

Note: Specific, publicly available *H NMR chemical shifts and coupling constants for 2-Fluoro-
4-methylpyridine are not readily available in the searched resources. The expected spectrum
would show signals for the three aromatic protons and the methyl group protons, with splitting
patterns influenced by fluorine-proton and proton-proton coupling.

« 13
Chemical Shift (8) ppm Assighment
Data not publicly available C2 (C-F)
Data not publicly available C3
Data not publicly available C4 (C-CH5)
Data not publicly available C5
Data not publicly available C6
Data not publicly available -CHs

Note: While a 3C NMR spectrum is available for 2-Fluoro-4-methylpyridine, the specific
chemical shift values are not detailed in the publicly accessible data. The carbon attached to
the fluorine (C2) is expected to show a large C-F coupling constant.

Table 3: FT-IR Spectroscopic Data
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Wavenumber (cm~?) Intensity Assignment

~3000-3100 Medium Aromatic C-H Stretch
~2900-3000 Medium Aliphatic C-H Stretch (CHs)
~1600 Strong C=C/C=N Ring Stretching
~1450-1500 Medium C-H Bending (CHs)
~1200-1300 Strong C-F Stretch

Note: The listed values are characteristic absorptions expected for this molecule based on its
structure. Actual peak positions can vary slightly. The spectrum was obtained using a Bruker
Tensor 27 FT-IR instrument.

ble 4: E El ization)

m/z Ratio Relative Intensity Assignment

111 High [M]* (Molecular lon)
110 Medium [M-H]*

91 High [M-HF]* or [M-C2Hz]*

Note: This data was obtained via Gas Chromatography-Mass Spectrometry (GC-MS). The
fragmentation pattern is consistent with the structure of 2-Fluoro-4-methylpyridine.

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic

data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra to determine the carbon-hydrogen framework of

the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
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Procedure:

o Sample Preparation: Dissolve approximately 5-10 mg of 2-Fluoro-4-methylpyridine in 0.6-
0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCIs) in a clean, dry 5 mm
NMR tube.

o Data Acquisition:

o

Insert the NMR tube into the spectrometer's probe.

Tune and shim the instrument to optimize the magnetic field homogeneity.

[¢]

[¢]

Acquire the *H NMR spectrum using a standard single-pulse experiment.

[e]

Acquire the broadband proton-decoupled 3C NMR spectrum.

» Data Processing:
o Apply Fourier transformation to the raw free induction decay (FID) data.
o Perform phase and baseline corrections to the resulting spectra.

o Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.qg.,
CDCls at 7.26 ppm for *H and 77.16 ppm for 13C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule through their characteristic
vibrational frequencies.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, such as a Bruker Tensor
27 FT-IR.

Procedure (Attenuated Total Reflectance - ATR):

o Sample Preparation: As 2-Fluoro-4-methylpyridine is a liquid, a neat (undiluted) sample
can be used directly.

o Data Acquisition:
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o Record a background spectrum of the clean, empty ATR crystal to account for atmospheric
and instrumental absorptions.

o Place a small drop of the 2-Fluoro-4-methylpyridine sample directly onto the ATR crystal.
o Acquire the sample spectrum over a typical range of 4000-400 cm~1.
» Data Processing:

o The instrument software automatically ratios the sample spectrum against the background
spectrum to generate the final transmittance or absorbance spectrum.

o ldentify and label the major absorption peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule

 To cite this document: BenchChem. [Spectroscopic data for 2-Fluoro-4-methylpyridine (NMR,
IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b058000#spectroscopic-data-for-2-fluoro-4-
methylpyridine-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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